molecular formula C18H29N3O2 B11807133 tert-Butyl 2-(6-(propylamino)pyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(6-(propylamino)pyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11807133
M. Wt: 319.4 g/mol
InChI Key: SOQNEISEGLNXGQ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-(propylamino)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a pyridinyl group and a propylamino group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-(propylamino)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyridinyl intermediate, which is then reacted with a piperidine derivative. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-(propylamino)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyridinyl or piperidine rings.

    Substitution: Nucleophilic substitution reactions can replace the propylamino group with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated compounds.

Scientific Research Applications

tert-Butyl 2-(6-(propylamino)pyridin-3-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-(propylamino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 2-(6-(propylamino)pyridin-3-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propylamino group enhances its potential for interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H29N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl 2-[6-(propylamino)pyridin-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C18H29N3O2/c1-5-11-19-16-10-9-14(13-20-16)15-8-6-7-12-21(15)17(22)23-18(2,3)4/h9-10,13,15H,5-8,11-12H2,1-4H3,(H,19,20)

InChI Key

SOQNEISEGLNXGQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC=C(C=C1)C2CCCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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